Eeyarestatin I: A Bifunctional Inhibitor of Protein Homeostasis at the Endoplasmic Reticulum
Eeyarestatin I: A Bifunctional Inhibitor of Protein Homeostasis at the Endoplasmic Reticulum
A Senior Application Scientist's In-depth Technical Guide
Introduction: The Dual-Edged Sword Targeting Cellular Protein Quality Control
Eeyarestatin I (EerI) has emerged as a critical chemical tool for dissecting the intricate cellular processes of protein translocation and degradation. Initially identified as an inhibitor of Endoplasmic Reticulum-Associated Degradation (ERAD), subsequent research has unveiled its dual inhibitory nature, also potently blocking the Sec61-mediated translocation of nascent polypeptides into the endoplasmic reticulum (ER).[1][2] This bifunctionality makes Eeyarestatin I a powerful modulator of ER homeostasis, inducing significant ER stress and subsequent cellular responses, including apoptosis, particularly in cancer cells.[1][3]
This technical guide provides a comprehensive overview of the core mechanisms of action of Eeyarestatin I, intended for researchers, scientists, and drug development professionals. We will delve into its molecular targets, the causality behind its inhibitory effects, and the experimental methodologies used to validate these mechanisms.
Core Mechanism I: Inhibition of p97/VCP-Mediated Endoplasmic Reticulum-Associated Degradation (ERAD)
The ERAD pathway is a crucial quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER. A key player in this process is the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), which provides the mechanical force to extract ubiquitinated substrates from the ER membrane for subsequent degradation by the proteasome.[4][5]
Eeyarestatin I disrupts ERAD by directly targeting the p97/VCP complex.[6][7] Its action is not on the ATPase activity itself, but rather on a crucial regulatory step: the deubiquitination of substrates associated with p97.[7]
Molecular Dissection of p97/VCP Inhibition
Eeyarestatin I's unique structure underpins its specific targeting of membrane-associated p97. It is a bifunctional molecule composed of two key domains:
-
A Nitrofuran-Containing (NFC) Domain: This "warhead" is the functional group responsible for the inhibitory activity. It directly interacts with the p97 ATPase, specifically binding to its D1 domain.[6] This interaction interferes with the p97-associated deubiquitinating process (PAD), hindering the activity of associated deubiquitinating enzymes (DUBs) like ataxin-3 (ATX3).[7]
-
An Aromatic Domain: This hydrophobic moiety acts as a localization signal, anchoring Eeyarestatin I to the ER membrane.[6][8] This preferential localization enhances the inhibitor's specificity for membrane-bound p97, which is actively engaged in ERAD, thereby minimizing off-target effects on cytosolic p97 functions.[6]
By inhibiting the deubiquitination of ERAD substrates, Eeyarestatin I effectively stalls the degradation process at a pre-proteasomal step.[1] This leads to the accumulation of ubiquitinated, misfolded proteins at the ER, triggering a potent ER stress response.[1][8]
Visualizing the Inhibition of p97/VCP-Mediated ERAD
Caption: Eeyarestatin I inhibits ERAD by targeting the p97/VCP-associated deubiquitinase activity.
Core Mechanism II: Inhibition of Sec61-Mediated Protein Translocation
In addition to its role in ERAD, Eeyarestatin I also functions as a potent inhibitor of protein translocation into the ER.[2] The Sec61 complex forms the central channel through which nascent secretory and membrane proteins pass from the cytosol into the ER lumen or membrane.[9]
Molecular Dissection of Sec61 Inhibition
Eeyarestatin I obstructs the canonical protein transport pathway into the ER.[2] In vitro studies have demonstrated that it acts by preventing the transfer of the nascent polypeptide chain from the co-translational targeting machinery (the ribosome and Signal Recognition Particle) to the Sec61 translocon.[2] This blockade affects a wide range of proteins that utilize the Sec61 channel for ER entry.
It is important to note that the concentration of Eeyarestatin I required to inhibit protein translocation in vitro (IC50 > 70 µM) is significantly higher than that needed to observe ERAD inhibition and cytotoxicity in cells (typically in the low micromolar range).[6][10] This has led to some discussion about the physiological relevance of Sec61 inhibition. However, inhibition of ER protein expression is observed in intact cells at lower concentrations (5–10 µM), suggesting that either the cellular environment potentiates this inhibitory activity or that the compound may accumulate in the ER membrane, reaching a higher local concentration.[6]
Visualizing the Inhibition of Sec61-Mediated Protein Translocation
Caption: Eeyarestatin I blocks protein translocation by inhibiting the Sec61 complex.
Downstream Cellular Consequences and Therapeutic Implications
The dual inhibition of ERAD and protein translocation by Eeyarestatin I culminates in a potent induction of ER stress.[1][8] This disruption of protein homeostasis activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic program.
A key consequence of Eeyarestatin I treatment is the upregulation of the pro-apoptotic BH3-only protein NOXA.[3] This occurs through a complex mechanism involving the activation of ER stress-responsive transcription factors, such as ATF3 and ATF4, which in turn drive NOXA expression.[3] The cytotoxic activity of Eeyarestatin I is particularly pronounced in cancer cells, which often exhibit high rates of protein synthesis and are thus more vulnerable to disruptions in ER homeostasis.[1][11] This has positioned ERAD and protein translocation pathways as attractive targets for cancer therapy.[8][12]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cytotoxicity) | 4 ± 1.2 µM | JEKO-1 cells | [10] |
| IC50 (in vitro ER Translocation) | ~70 µM | In vitro system | [6][10] |
| Effective Concentration (in vivo ER Stress Induction) | 2.5-40 µM | A549 and H358 cells | [1] |
Key Experimental Protocols
In Vitro Protein Translocation Assay
This assay is fundamental to demonstrating the direct inhibitory effect of Eeyarestatin I on the Sec61 translocon.
Causality: By reconstituting the core components of translocation in a cell-free system, this assay isolates the effect of the compound on the translocation machinery itself, independent of other cellular processes.
Methodology:
-
Prepare In Vitro Translation (IVT) Reaction: A plasmid encoding a model secretory protein (e.g., preprolactin) is transcribed and translated in a cell-free extract (e.g., rabbit reticulocyte lysate) in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine).[13]
-
Incubate with Microsomes: The IVT reaction is performed in the presence of canine pancreatic rough microsomes, which are a source of functional Sec61 translocons.[13]
-
Introduce Inhibitor: Eeyarestatin I, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle control is run in parallel.
-
Assess Translocation: After incubation, successful translocation is determined by the protection of the radiolabeled protein from protease digestion (e.g., Proteinase K). Only fully translocated proteins within the microsomal lumen are protected.
-
Analyze Results: Samples are analyzed by SDS-PAGE and autoradiography. A decrease in the intensity of the protease-protected band in the presence of Eeyarestatin I indicates inhibition of translocation.
p97/VCP Immunoprecipitation and Binding Assay
This protocol is designed to validate the direct interaction between Eeyarestatin I and the p97/VCP complex.
Causality: Demonstrating a direct physical interaction provides strong evidence that p97/VCP is a primary target of the compound.
Methodology:
-
Cell Lysis: Cells treated with or without Eeyarestatin I are lysed in a non-denaturing buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for p97/VCP, which is coupled to protein A/G beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Analysis: The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against p97/VCP and its known interactors, such as ataxin-3. A change in the co-immunoprecipitation of associated proteins in the presence of Eeyarestatin I can indicate a functional consequence of binding.
-
Direct Binding (e.g., Surface Plasmon Resonance - SPR): For a more quantitative assessment of direct binding, purified recombinant p97/VCP is immobilized on an SPR sensor chip, and the binding kinetics of Eeyarestatin I are measured.[6]
References
-
Wang Q, Shinkre BA, Lee J-g, et al. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group. PLoS ONE. 2010;5(11):e15479. [Link]
-
Wang Q, Shinkre BA, Lee J-g, et al. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group. National Institutes of Health. Published November 12, 2010. [Link]
-
Cross BC, McKibbin C, Rato C, et al. Eeyarestatin I inhibits Sec61-mediated protein translocation at the endoplasmic reticulum. Journal of Cell Science. 2009;122(23):4393-4400. [Link]
-
Acquaye-Seedah A, Gani T, Brown R, et al. Eeyarestatin 1 Interferes with Both Retrograde and Anterograde Intracellular Trafficking Pathways. PLoS ONE. 2012;7(7):e40993. [Link]
-
Fiebiger E, Story C, Ploegh HL, Tortorella D. Dissection of the Dislocation Pathway for Type I Membrane Proteins with a New Small Molecule Inhibitor, Eeyarestatin. Molecular Biology of the Cell. 2004;15(4):1635-1646. [Link]
-
Wang Q, Mora-Jensen H, Weniger MA, et al. ERAD inhibitors integrate ER stress with an epigenetic mechanism to activate BH3-only protein NOXA in cancer cells. Proceedings of the National Academy of Sciences. 2009;106(7):2200-2205. [Link]
-
Wang Q, Li L, Ye Y. Inhibition of p97-dependent protein degradation by Eeyarestatin I. The Journal of Biological Chemistry. 2008;283(12):7445-7454. [Link]
-
Robijns J, Zong M, Zlatic CO, et al. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway. International Journal of Molecular Sciences. 2022;23(21):13460. [Link]
-
Wang Q, Shinkre BA, Lee J-g, et al. The ERAD inhibitor Eeyarestatin I is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group. PubMed. Published November 12, 2010. [Link]
-
Wang Q, Shinkre BA, Lee J-g, et al. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group. Semantic Scholar. Published November 12, 2010. [Link]
-
Denks K, Vogt A, Sachelaru I, et al. Translocation of proteins through the Sec61 and SecYEG channels. BMC Biology. 2014;12:86. [Link]
-
Meyer H, Weihl CC. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science. 2014;127(18):3877-3883. [Link]
-
Liu S, Gao Y, Wang Y, et al. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors. Frontiers in Pharmacology. 2024;15:1359419. [Link]
-
Puumalainen MR, Geter P, Tadayon S, et al. Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics. 2014;5:299. [Link]
-
Li G, Zhao J, Li L, et al. Regulation of ER-associated degradation via p97/VCP-interacting motif. Biochemical Society Transactions. 2008;36(5):843-847. [Link]
-
Calvo E, García-Lara C, Toledano-Zaragoza A, et al. Purification and translocation activity of Sec61 translocon complex in vitro. ResearchGate. Published January 2020. [Link]
-
Li Z, Dou J. The function of p97/valosin-containing protein (VCP) and small VCP-interacting protein (SVIP) in invasion and migration of pancreatic cancer cells. World Journal of Surgical Oncology. 2022;20(1):319. [Link]
-
Wikipedia. Valosin-containing protein. [Link]
-
Gilmore R, Collins PG. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum. Current Protocols in Cell Biology. 2011;Chapter 11:Unit 11.15. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group | PLOS One [journals.plos.org]
- 7. Inhibition of p97-dependent protein degradation by Eeyarestatin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ERAD Inhibitor Eeyarestatin I Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. rndsystems.com [rndsystems.com]
- 12. The ERAD inhibitor Eeyarestatin I is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
